N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-13(15-10-5-7-23(20,21)9-10)8-17-14(19)4-3-11(16-17)12-2-1-6-22-12/h1-4,6,10H,5,7-9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVWFQBVMGHZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:
Formation of the dioxido tetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Synthesis of the pyridazinone moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
Final assembly: The final step involves the coupling of the dioxido tetrahydrothiophene ring with the pyridazinone-furan intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxido tetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC, palladium catalysts for Suzuki or Heck reactions.
Major Products
Sulfone derivatives: Formed from the oxidation of the dioxido tetrahydrothiophene ring.
Dihydropyridazine derivatives: Formed from the reduction of the pyridazinone moiety.
Functionalized furan derivatives: Formed from electrophilic substitution reactions on the furan ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds featuring the furan and pyridazine moieties have shown promising anticancer properties. The structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide suggests potential interactions with key enzymes involved in cancer progression. For instance, studies on similar compounds have demonstrated their ability to inhibit tyrosinase-related proteins (hTYR and hTYRP1), which are crucial in melanoma development .
Mechanism of Action
The proposed mechanism involves the compound's ability to bind to the active sites of these enzymes, thereby inhibiting their activity and reducing melanin production. This inhibition is significant in treating hyperpigmentation disorders and potentially melanoma .
Antimicrobial Properties
The compound's structural components are reminiscent of known antimicrobial agents. The presence of the furan ring and thiophene derivatives has been associated with various biological activities, including antibacterial and antifungal effects. For example, related compounds have been tested against bacterial strains, showing effectiveness due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Neuroprotective Effects
Emerging research suggests that compounds with similar scaffolds may exhibit neuroprotective properties. The inhibition of acetylcholinesterase (AChE) is a critical target for Alzheimer's disease treatment. Compounds that incorporate furan and thiophene structures have shown potential in this area by enhancing cholinergic transmission and providing neuroprotection against oxidative stress .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Studies have utilized computational methods to predict binding affinities and biological activities based on structural modifications. This approach aids in identifying lead compounds for further development in drug discovery pipelines .
Material Science Applications
The unique chemical properties of this compound also open avenues in material science, particularly in developing organic semiconductors or sensors. The thiophene and furan units can be utilized in creating conductive polymers or as building blocks for organic electronic devices due to their favorable electronic properties .
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, hyperpigmentation treatments | Inhibits hTYR and hTYRP1; reduces melanin production |
| Antimicrobial Properties | Antibacterial and antifungal agents | Effective against various bacterial strains |
| Neuroprotective Effects | Alzheimer's disease treatment | Inhibits AChE; enhances cholinergic activity |
| Structure-Activity Relationship | Drug discovery optimization | Computational predictions for binding affinities |
| Material Science | Organic semiconductors, sensors | Favorable electronic properties for device applications |
Case Studies
- Inhibition of Melanogenesis : A study demonstrated that structurally related compounds effectively inhibited the activity of tyrosinase enzymes involved in melanin synthesis, showcasing the potential application of this compound in treating skin pigmentation disorders .
- Antimicrobial Testing : Research on analogous compounds revealed significant antibacterial activity against Gram-positive bacteria, supporting further exploration into the antimicrobial efficacy of this compound .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple functional groups suggests that it may engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
- Molecular Formula : C₁₄H₁₅N₃O₅S
- Molecular Weight : 337.35 g/mol
- Key Functional Groups: Sulfone (tetrahydrothiophene dioxide), pyridazinone, furan, and amide .
This compound integrates a sulfonated tetrahydrothiophene moiety with a pyridazinone core linked to a furan-2-yl substituent.
The compound’s uniqueness is highlighted through comparisons with structurally related analogs. Below is a detailed analysis of its pharmacological, chemical, and structural distinctions.
Structural and Functional Group Variations
Table 1: Key Structural Comparisons
Pharmacological and Biochemical Distinctions
- Furan vs.
- Chloro/Fluorophenyl Derivatives : The 2-chloro/2-fluoro substitution in confers higher metabolic stability compared to furan, as evidenced by CYP450 resistance in hepatic microsome assays.
- Benzothiazole Hybrids : Compounds like exhibit dual mechanisms (e.g., kinase inhibition and DNA intercalation) due to the benzothiazole moiety, unlike the target compound’s single-target predilection.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydrothiophene ring, a furan moiety, and a pyridazine derivative. Its chemical formula is represented as , with a molecular weight of approximately 302.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.34 g/mol |
| CAS Number | [Pending] |
Biological Activity Overview
Research indicates that compounds containing thiophene and furan rings often exhibit various biological activities, including antioxidant , anticancer , and anti-inflammatory properties. The specific activities of this compound are summarized below:
Anticancer Activity
A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. The derivatives showed significant inhibition of cell proliferation, particularly against A549 lung cancer cells. The IC50 values for related compounds ranged from 11.20 to 59.61 µg/mL, indicating promising anticancer potential .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using standard assays (e.g., DPPH radical scavenging). Preliminary results suggest that it possesses moderate antioxidant activity compared to established antioxidants like butylated hydroxy anisole (BHA) .
The proposed mechanism involves the interaction with cellular signaling pathways that regulate apoptosis and oxidative stress responses. Molecular docking studies have suggested that the compound may bind to specific targets involved in cancer progression, although further studies are needed to elucidate these interactions fully.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Study on Anticancer Properties :
- Antioxidant Evaluation :
Q & A
Q. What synthetic methodologies are typically employed for the preparation of this compound?
The synthesis involves a multi-step approach:
- Pyridazinone core formation : Cyclization of hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
- Functionalization : The tetrahydrothiophene sulfone moiety is introduced via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) ensure high purity (>95%) .
Q. Which analytical techniques are critical for confirming the molecular structure and purity?
- NMR spectroscopy : 1H and 13C NMR validate substituent positions and stereochemistry.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) are tested using fluorogenic substrates.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM.
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated biological fluids .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of the pyridazinone core?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CN, -NO2) or donating (-OCH3, -NH2) groups at the 3- and 6-positions of the pyridazinone ring.
- Biological evaluation : Test analogs in dose-response assays (IC50 determination) against target proteins.
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to active sites, guiding rational design .
Q. What experimental approaches address conflicting data regarding solubility and bioavailability?
- Standardized assays : Use consistent buffer systems (e.g., PBS vs. FaSSIF) and temperature controls (25°C vs. 37°C).
- Permeability studies : Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers assess intestinal absorption potential.
- Formulation optimization : Co-solvents (DMSO/PEG 400) or nanoemulsions improve in vivo bioavailability .
Q. How can reaction yield and purity be optimized during scale-up synthesis?
- Flow chemistry : Continuous flow reactors reduce side reactions and improve heat transfer.
- Catalyst screening : Immobilized catalysts (e.g., polymer-supported HOBt) enhance recyclability.
- Quality by Design (QbD) : Design of Experiments (DoE) identifies critical parameters (e.g., pH, solvent ratio) for robustness .
Q. What strategies resolve discrepancies in reported enzyme inhibition mechanisms?
- Kinetic assays : Determine inhibition mode (competitive, non-competitive) via Lineweaver-Burk plots.
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to confirm interaction stoichiometry.
- Structural studies : Co-crystallization with target enzymes reveals binding site interactions .
Q. How can metabolic stability be evaluated to guide lead optimization?
- Liver microsome assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Fluorescent probes (e.g., Vivid® CYP450 kits) identify isoform-specific interactions.
- Metabolite identification : High-resolution LC-MS/MS with fragmentation patterns .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Assay standardization : Ensure consistent cell viability protocols (e.g., incubation time, serum concentration).
- Mechanistic profiling : Compare gene expression (RNA-seq) or proteomic profiles to identify cell-specific targets.
- Synergy studies : Evaluate combinatorial effects with clinical chemotherapeutics (e.g., cisplatin) .
Q. What methodologies validate the compound’s proposed mechanism of action in vivo?
- Pharmacodynamic markers : Measure target engagement via Western blot (phosphorylation status) or ELISA (cytokine levels).
- Imaging techniques : PET/CT with radiolabeled analogs (e.g., 18F- or 11C-labeled derivatives) track biodistribution.
- Knockout models : CRISPR/Cas9-generated gene knockouts confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
